molecular formula C18H17FN2O3 B12501073 N-(4-fluorobenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(4-fluorobenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12501073
M. Wt: 328.3 g/mol
InChI Key: MWZPIAPVLHICMN-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that features a benzoxazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazinone derivatives and fluorophenyl-containing molecules. Examples are:

Uniqueness

What sets N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C18H17FN2O3/c1-12-2-7-15-16(8-12)24-11-18(23)21(15)10-17(22)20-9-13-3-5-14(19)6-4-13/h2-8H,9-11H2,1H3,(H,20,22)

InChI Key

MWZPIAPVLHICMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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